molecular formula C8H11FN2 B6329495 (3-Fluoro-2,4-dimethylphenyl)hydrazine CAS No. 946198-90-9

(3-Fluoro-2,4-dimethylphenyl)hydrazine

Cat. No.: B6329495
CAS No.: 946198-90-9
M. Wt: 154.18 g/mol
InChI Key: SSXKRDORYBFHPH-UHFFFAOYSA-N
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Description

“(3-Fluoro-2,4-dimethylphenyl)hydrazine” is a chemical compound with the molecular formula C8H11FN2 . It is a derivative of hydrazine, which is commonly used in the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with two methyl groups and a fluoro group attached, along with a hydrazine group . The average mass of the molecule is 154.185 Da, and the monoisotopic mass is 154.090622 Da .


Chemical Reactions Analysis

Hydrazine derivatives, such as “this compound”, can participate in various chemical reactions. One notable reaction is the Wolff-Kishner reduction, which involves the conversion of carbonyl groups to methylene groups .

Mechanism of Action

The mechanism of action of hydrazine derivatives involves nucleophilic addition reactions. In the Wolff-Kishner reduction, hydrazine reacts with a carbonyl to form a hydrazone. The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Safety and Hazards

“(3-Fluoro-2,4-dimethylphenyl)hydrazine” should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(3-fluoro-2,4-dimethylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-5-3-4-7(11-10)6(2)8(5)9/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXKRDORYBFHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NN)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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